Perfluorodecalin

Catalog No.
S3703955
CAS No.
60433-12-7
M.F
C10F18
M. Wt
462.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecalin

CAS Number

60433-12-7

Product Name

Perfluorodecalin

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene

Molecular Formula

C10F18

Molecular Weight

462.08 g/mol

InChI

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16

InChI Key

UWEYRJFJVCLAGH-UHFFFAOYSA-N

SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F

Canonical SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F

Perfluorodecalin is a synthetic fluorocarbon compound with the chemical formula C10F18\text{C}_{10}\text{F}_{18}. It is derived from decalin, where all hydrogen atoms are replaced by fluorine atoms. This compound is characterized by its chemical stability, being inert and resistant to degradation at high temperatures, with stability up to 400 °C. Perfluorodecalin exhibits cis-trans isomerism, resulting in distinct physical properties between its isomers, such as melting points of -3.6 °C for the cis-isomer and +18 °C for the trans-isomer . Its unique structure allows it to dissolve significant amounts of gases, particularly oxygen, making it valuable in various applications.

, primarily involving its role as a solvent or medium. It can facilitate oxidative depolymerization reactions, such as those involving lignin, where it enhances the yield of phenolic monomers significantly compared to traditional solvents . The compound can also undergo thermal decomposition under extreme conditions, leading to the formation of various toxic byproducts like tetrafluoroethylene and hexafluoropropylene .

Perfluorodecalin is notable for its biological inertness, which enables it to be used in medical applications without eliciting adverse effects. Its ability to dissolve large amounts of oxygen has led to its use in artificial blood products and as an oxygen carrier in various therapeutic contexts. Studies have shown that perfluorodecalin can enhance wound healing and improve oxygen delivery in tissues, making it a candidate for topical treatments and organ preservation .

The synthesis of perfluorodecalin typically involves the fluorination of tetralin or decalin using cobalt(III) fluoride in a process known as the Fowler process. This method requires several purification steps post-reaction to obtain high purity levels suitable for various applications . The production process can yield both cis and trans isomers, which may require separation depending on their intended use.

: Used in artificial blood products like Fluosol and Perftoran, it serves as an oxygen carrier and has been explored for liquid breathing technologies.
  • Topical Treatments: Emulsions containing perfluorodecalin are being developed for wound healing and ocular treatments, showing promise in enhancing oxygen delivery to damaged tissues .
  • Research
  • Studies have focused on the interaction of perfluorodecalin with biological systems. For instance, its use in ophthalmic applications has demonstrated biocompatibility with corneal cells and efficacy in reducing tissue hypoxia during chemical injuries . Additionally, research indicates that perfluorodecalin's gas-carrying capacity can significantly enhance cellular respiration processes in vitro.

    Perfluorodecalin belongs to a class of compounds known as perfluorocarbons. Here are some similar compounds along with a comparison highlighting their uniqueness:

    CompoundChemical FormulaKey Features
    PerfluorocyclohexaneC6F12Lower gas solubility than perfluorodecalin
    Perfluoro-N-(4-methylcyclohexyl)-piperidineC14F17NUsed in blood substitutes; different solubility profile
    PerfluorooctaneC8F18Higher volatility; used less frequently in medical applications
    PerfluorobutaneC4F10Lower molecular weight; less effective as an oxygen carrier

    Uniqueness of Perfluorodecalin: Its high solubility for oxygen (up to 49 mL O2 per 100 mL at 25 °C) sets it apart from other perfluorocarbons, making it particularly valuable for medical applications requiring efficient oxygen transport . Additionally, its stability and inertness further enhance its suitability for diverse applications ranging from medical treatments to research environments.

    XLogP3

    5.6

    Hydrogen Bond Acceptor Count

    18

    Exact Mass

    461.9712569 g/mol

    Monoisotopic Mass

    461.9712569 g/mol

    Boiling Point

    142.0 °C

    Heavy Atom Count

    28

    Melting Point

    -10.0 °C

    UNII

    54A06VV62N

    Wikipedia

    Perfluorodecalin

    Use Classification

    Cosmetics -> Detangling
    PFAS (per- and polyfluoroalkyl substances) -> OECD Category

    General Manufacturing Information

    Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro-: ACTIVE

    Dates

    Modify: 2023-08-20

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